molecular formula C22H23IOSi B12629525 tert-Butyl(2-iodophenoxy)diphenylsilane CAS No. 918658-19-2

tert-Butyl(2-iodophenoxy)diphenylsilane

Cat. No.: B12629525
CAS No.: 918658-19-2
M. Wt: 458.4 g/mol
InChI Key: DLOSURWFWJJGJE-UHFFFAOYSA-N
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Description

tert-Butyl(2-iodophenoxy)diphenylsilane is an organosilicon compound with the molecular formula C22H23IOSi. It is characterized by the presence of a tert-butyl group, an iodophenoxy group, and two phenyl groups attached to a silicon atom. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl(2-iodophenoxy)diphenylsilane can be synthesized through a multi-step process. One common method involves the reaction of 2-iodophenol with tert-butylchlorodiphenylsilane in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process in a laboratory setting can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(2-iodophenoxy)diphenylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized products.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols or silanes.

Common Reagents and Conditions

    Substitution: Organolithium reagents, Grignard reagents, and palladium-catalyzed cross-coupling reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted phenoxy compounds.

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or silanes.

Scientific Research Applications

tert-Butyl(2-iodophenoxy)diphenylsilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and organosilicon compounds.

    Biology: Employed in the study of biological systems and as a reagent in biochemical assays.

    Medicine: Investigated for potential therapeutic applications and as a building block in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl(2-iodophenoxy)diphenylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom can undergo substitution reactions, while the phenoxy and tert-butyl groups can participate in oxidation and reduction reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it useful in diverse applications.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl(2-iodoethoxy)diphenylsilane
  • tert-Butyl(chloro)diphenylsilane
  • tert-Butyl(2-iodophenoxy)dimethylsilane

Uniqueness

tert-Butyl(2-iodophenoxy)diphenylsilane is unique due to the presence of both the iodophenoxy and tert-butyl groups, which confer specific reactivity and stability. This combination of functional groups makes it a versatile compound for various chemical transformations and applications in research.

Properties

CAS No.

918658-19-2

Molecular Formula

C22H23IOSi

Molecular Weight

458.4 g/mol

IUPAC Name

tert-butyl-(2-iodophenoxy)-diphenylsilane

InChI

InChI=1S/C22H23IOSi/c1-22(2,3)25(18-12-6-4-7-13-18,19-14-8-5-9-15-19)24-21-17-11-10-16-20(21)23/h4-17H,1-3H3

InChI Key

DLOSURWFWJJGJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3I

Origin of Product

United States

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